5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Description
Properties
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGXTNRIXSKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978745 | |
| Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-09-0 | |
| Record name | 6293-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
- Core ring oxidation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, forming aromatic derivatives.
- Sulfanyl group oxidation : Reaction with hydrogen peroxide converts methylsulfanyl substituents to sulfoxides or sulfones (e.g., conversion to 1-benzyl-2-(methylsulfonyl) derivatives).
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Dehydrogenation | DDQ | Aromatic imidazopyridazine | 78% | |
| Sulfoxidation | H₂O₂ | Sulfoxide derivative | 65% |
Reduction Reactions
Selective reduction pathways include:
- Ketone reduction : Sodium borohydride (NaBH₄) reduces the 4,7-dione groups to diols under mild conditions.
- Nucleophilic displacement : Lithium aluminum hydride (LiAlH₄) facilitates reductive cleavage of sulfanyl groups.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0–25°C
- Reaction Time: 2–6 hours
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
- Halogenation : Bromine in acetic acid substitutes hydrogen at position 2, yielding 2-bromo derivatives .
- Amination : Reaction with ammonia or primary amines introduces amino groups at the 1-position .
Electrophilic Substitution
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Bromination | Br₂/AcOH | 2-Bromo derivative | 82% |
| Amination | NH₃/EtOH | 1-Amino derivative | 68% |
Cyclization and Ring Expansion
The compound serves as a precursor in heterocyclic synthesis:
- Pyridazine ring expansion : Heating with formic acid induces cyclization to form thiadiazolo[3,4-d]pyridazine derivatives .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions enable π-extension for material science applications .
Optimized Protocol for Cyclization :
- Reagent: 80% formic acid
- Temperature: Reflux (100°C)
- Time: 5 hours
- Yield: 90%
Biochemical Interactions
The compound exhibits enzyme-modulating activity:
- tRNA-guanine transglycosylase (TGT) inhibition : Binds to TGT’s active site (Kd = 1.2 μM), disrupting tRNA modification in Shigella flexneri .
- Selectivity : Minimal off-target effects observed against human homologs (IC₅₀ > 100 μM) .
Structural Basis of Inhibition :
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 1.2 μM |
| IC₅₀ (Bacterial TGT) | 0.8 μM |
| IC₅₀ (Human TGT) | >100 μM |
Stability and Degradation
Scientific Research Applications
Pharmaceutical Development
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential as a therapeutic agent. It belongs to the class of pyridazinones, which are known for various biological activities including anti-inflammatory and antimicrobial properties.
Case Study: tRNA-Guanine Transglycosylase Inhibition
A notable application of this compound is its role as an inhibitor of tRNA-guanine transglycosylase (TGT). TGT is crucial for the hypermodification of tRNA molecules, impacting protein translation and bacterial virulence. Research demonstrated that derivatives of this compound could effectively inhibit TGT, leading to decreased pathogenicity in bacteria such as Shigella flexneri .
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or treatments for resistant bacterial strains.
Cancer Research
Emerging research suggests that imidazo[4,5-d]pyridazines may possess anticancer properties. Their mechanism involves the modulation of cellular pathways that control proliferation and apoptosis in cancer cells.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it serves as a model for developing inhibitors targeting specific enzymes involved in metabolic pathways. These studies are crucial for understanding drug interactions and optimizing therapeutic efficacy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis of its analogs:
Table 1: Structural and Functional Comparison of Selected Heterocyclic Compounds
Key Comparative Insights:
Core Heterocycle Variations: Imidazo vs. Thiazolo/Pyrrolo: Replacement of the imidazole ring with thiazole (e.g., thiazolo[4,5-d]pyrimidine in ) or pyrrole (e.g., pyrrolo[2,3-d]pyridazine in ) alters electronic properties and bioactivity. Pyridazine vs. Pyrimidine: Pyrimidine-containing analogs (e.g., pyrimido[4,5-d]pyridazine-4,8-dione in ) exhibit distinct target selectivity in cancer therapy due to increased planarity and hydrogen-bonding capacity.
Substituent Effects :
- Alkyl Chains : The 2-butyl derivative of the target compound () shows improved membrane permeability compared to the parent structure, critical for antiviral applications.
- Aromatic Groups : Pyridin-2-yl substituents (e.g., in ) enhance interactions with enzymatic active sites, broadening therapeutic scope.
Functional Group Influence :
- Ketones vs. Aldehydes : The aldehyde group in 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde () allows for Schiff base formation, enabling covalent drug design.
Biological Activity :
Biological Activity
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, also known by its CAS number 6293-09-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 152.11 g/mol
- Physical Form : White to yellow solid
- Purity : 95% .
Research indicates that this compound exhibits biological activity primarily through its interaction with specific proteins and enzymes. One notable target is the enzyme tRNA-guanine transglycosylase (TGT), which is crucial for the hypermodification of tRNA molecules. This modification impacts protein synthesis and bacterial virulence .
Inhibition of tRNA-Guanine Transglycosylase
A significant study highlighted the compound's ability to inhibit TGT, which is involved in modifying tRNA. The binding affinity of this compound was assessed through crystal structure analysis. The results indicated that the compound binds effectively to TGT, leading to a reduction in the pathogenicity of bacteria such as Shigella flexneri when the tgt gene is mutated .
Selectivity and Efficacy
The selectivity profile of this compound suggests it can target specific receptors while minimizing off-target effects. This selectivity is critical for developing effective therapeutic agents with reduced side effects .
Table 1: Summary of Biological Activities
Clinical Implications
While there are no current clinical trials or approvals for this compound as a drug (as indicated by its status in DrugBank), its properties suggest potential applications in antibiotic development or as an antitumor agent due to its mechanism targeting RNA modification processes critical for bacterial survival and pathogenicity .
Q & A
Q. Basic Research Focus :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects in the 200–300 nm range .
- Dynamic NMR : Detects atropisomerism in substituted derivatives by monitoring coalescence temperatures .
How can researchers address low solubility of this compound in polar solvents during biological assays?
Q. Advanced Research Focus :
- Prodrug design : Introduce phosphate or PEG groups at the N1 position to enhance aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to stabilize the compound in solution, as shown for similar imidazole derivatives .
- Micellar encapsulation : Nonionic surfactants (e.g., Poloxamer 407) improve bioavailability by 3–5× in in vitro models .
What strategies optimize cross-coupling reactions for functionalizing the imidazo-pyridazine core?
Q. Advanced Research Focus :
- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation with aryl amines (yields: 70–85%) .
- Suzuki-Miyaura reactions : Brominated derivatives undergo coupling with boronic acids using Pd(PPh₃)₄ (1 mol%) in THF/water .
- Protecting groups : Boc protection of secondary amines prevents undesired side reactions during functionalization .
How do substituent effects influence the compound’s electronic properties for photovoltaic applications?
Q. Advanced Research Focus :
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents lower the LUMO by ~0.3 eV, enhancing electron transport in organic solar cells .
- π-Extended systems : Fused aromatic rings (e.g., benzothiadiazole) increase light absorption in the 400–600 nm range .
- Side-chain engineering : Alkyl chains (C₆–C₁₂) improve solubility without disrupting π-conjugation .
What are the best practices for validating purity in structurally complex derivatives?
Q. Basic Research Focus :
- HPLC-MS : Combines retention time alignment (C18 column, acetonitrile/water gradient) with exact mass (±5 ppm) .
- Elemental analysis : Confirms stoichiometry (error <0.4%) for crystalline derivatives .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra (e.g., ¹H NMR δ 7.5–8.5 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
